2-ブロモ-6-メトキシ-4-ニトロアニリン

概要

説明

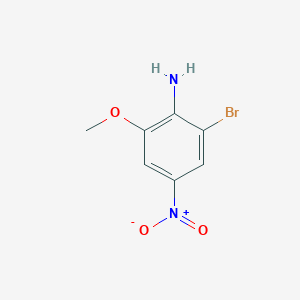

2-Bromo-6-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of aniline, featuring bromine, methoxy, and nitro functional groups

科学的研究の応用

2-Bromo-6-methoxy-4-nitroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

Target of Action

2-Bromo-6-methoxy-4-nitroaniline is a biochemical used in proteomics research It’s known that nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals .

Mode of Action

The synthesis of similar compounds involves a series of reactions including nitration, conversion of the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring .

Biochemical Pathways

As a nitroaniline compound, it may participate in various organic reactions such as coupling, condensation, and nucleophilic substitution .

Pharmacokinetics

Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

Nitroaniline compounds are often used in the synthesis of dyes and pharmaceuticals, suggesting that they may have a wide range of potential effects depending on the specific context of their use .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methoxy-4-nitroaniline, undergoes nitration to introduce the nitro group.

Bromination: The nitrated compound is then subjected to bromination using N-bromosuccinimide (NBS) in acetonitrile at room temperature. The reaction mixture is stirred for two hours, followed by dilution with ethyl acetate, washing with saturated saline, and drying with anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for 2-Bromo-6-methoxy-4-nitroaniline are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

化学反応の分析

Types of Reactions

2-Bromo-6-methoxy-4-nitroaniline can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like sulfuric acid and nitric acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are used with hydrogen gas.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Major Products

Reduction: The major product is 2-amino-6-methoxy-4-nitroaniline.

Nucleophilic Substitution: The major products depend on the nucleophile used, such as 2-methoxy-4-nitroaniline derivatives.

類似化合物との比較

Similar Compounds

2-Bromo-4-methoxy-6-nitroaniline: Similar in structure but with different substitution patterns.

2-Bromo-6-methyl-4-nitroaniline: Similar but with a methyl group instead of a methoxy group.

Uniqueness

2-Bromo-6-methoxy-4-nitroaniline is unique due to the specific combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties

生物活性

2-Bromo-6-methoxy-4-nitroaniline is an aromatic organic compound notable for its diverse biological activities. With the molecular formula CHBrNO, this compound features a nitro group, a methoxy group, and a bromine atom attached to an aniline structure. Its potential applications span antimicrobial, anticancer, and other therapeutic areas, making it a compound of interest in both medicinal chemistry and biological research.

The compound is characterized by:

- Molecular Weight : 247.05 g/mol

- Solubility : Varies across different solvents, with reported solubility around 0.237 mg/ml in water.

- Functional Groups : Nitro (-NO), methoxy (-OCH), and bromo (-Br) groups that influence its reactivity and biological interactions.

The biological activity of 2-Bromo-6-methoxy-4-nitroaniline is largely attributed to its structural components:

- Nitro Group : Known to exhibit antibacterial and antifungal properties, this group can also participate in redox reactions within biological systems.

- Bromo Group : Enhances electrophilicity, allowing for nucleophilic substitution reactions which may lead to the formation of biologically active derivatives.

- Methoxy Group : Acts as an electron-donating group, potentially enhancing the compound's reactivity towards electrophiles.

Antimicrobial Properties

Research indicates that nitroaniline derivatives often possess significant antimicrobial activity. The presence of the nitro group in 2-Bromo-6-methoxy-4-nitroaniline suggests potential efficacy against various bacterial strains. A study highlighted that certain nitroaromatic compounds exhibit both antibacterial and antifungal properties, although specific data on this compound remains limited.

Anticancer Activity

Emerging studies suggest that compounds similar to 2-Bromo-6-methoxy-4-nitroaniline may have anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways. However, detailed case studies specifically focusing on this compound's anticancer activity are still required.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that after oral administration in animal models (e.g., rats), a significant percentage (75-79%) of the administered dose is excreted through urine within 72 hours. This rapid excretion suggests moderate bioavailability and highlights the need for further investigation into its pharmacological profiles.

Toxicological Studies

A relevant study on a structurally similar compound, 2-Methoxy-4-nitroaniline (MNA), revealed significant toxicity, including contact hypersensitivity and potential carcinogenic effects in laboratory animals . Although direct studies on 2-Bromo-6-methoxy-4-nitroaniline are scarce, these findings underscore the importance of evaluating its safety profile through comprehensive toxicological assessments.

Synthesis and Applications

The synthesis of 2-Bromo-6-methoxy-4-nitroaniline typically involves nitration processes followed by purification techniques such as recrystallization. Its chemical structure allows it to serve as an intermediate in synthesizing more complex organic molecules, particularly within pharmaceutical and dye manufacturing industries.

Comparative Analysis Table

| Property | 2-Bromo-6-methoxy-4-nitroaniline |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 247.05 g/mol |

| Solubility | ~0.237 mg/ml in water |

| Antimicrobial Activity | Potentially active |

| Anticancer Activity | Emerging evidence |

| Excretion (in rats) | 75-79% within 72 hours |

特性

IUPAC Name |

2-bromo-6-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLWEPIKPMUYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427771 | |

| Record name | 2-bromo-6-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-66-9 | |

| Record name | 2-bromo-6-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。